Cas no 72912-38-0 (2-Bromoveratryl Alcohol)

2-Bromoveratryl Alcohol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, 2-bromo-3,4-dimethoxy-
- 2-Bromoveratryl Alcohol
- (2-bromo-3,4-dimethoxyphenyl)methanol
- 2-BroMo-3,4-diMethoxy-benzeneMethanol
- 2-Brom-3,4-dimethoxy-benzylalkohol
- 2-bromo-3,4-dimethoxybenzyl alcohol
- Benzenemethanol,2-bromo-3,4-dimethoxy
- FT-0663886
- SCHEMBL147850
- CS-0378422
- 2-Bromoveratryl-d3Alcohol
- AKOS024113335
- EN300-1913565
- DTXSID60546994
- 72912-38-0
- AS-0245
-
- Inchi: InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3
- InChI Key: PYTZALKMXNKAMY-UHFFFAOYSA-N
- SMILES: COC1=C(C(=C(C=C1)CO)Br)OC
Computed Properties
- Exact Mass: 245.98900
- Monoisotopic Mass: 245.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69000
- LogP: 1.95860
2-Bromoveratryl Alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913565-10.0g |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 10g |
$3131.0 | 2023-06-02 | ||
Key Organics Ltd | AS-0245-0.5G |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | >95% | 0.5g |
£245.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449092-500mg |
(2-Bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 98% | 500mg |
¥4063.00 | 2024-07-28 | |
TRC | B688980-500mg |
2-Bromoveratryl Alcohol |
72912-38-0 | 500mg |
$ 1596.00 | 2023-04-18 | ||
Enamine | EN300-1913565-0.5g |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1913565-0.25g |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1913565-2.5g |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1913565-5.0g |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1913565-0.1g |
(2-bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 0.1g |
$490.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449092-1g |
(2-Bromo-3,4-dimethoxyphenyl)methanol |
72912-38-0 | 98% | 1g |
¥6552.00 | 2024-07-28 |
2-Bromoveratryl Alcohol Related Literature
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 2-Bromoveratryl Alcohol
Exploring the Synthesis and Applications of 2-Bromoveratryl Alcohol (CAS No. 72912-38-0): A Versatile Reagent in Chemical and Pharmaceutical Research
2-Bromoveratryl alcohol, identified by CAS number 72912-38-0, is a brominated aromatic alcohol with a unique structural configuration that positions it as a critical intermediate in organic synthesis and drug discovery. Its molecular structure combines a veratryl group (O-methoxymethylphenol) with a bromine atom at the meta position of the benzene ring, creating a platform for diverse chemical transformations. This compound has garnered significant attention in recent years due to its role in synthesizing bioactive molecules, pharmaceutical agents, and advanced materials.
The synthesis of 2-bromoveratryl alcohol typically involves bromination reactions of veratraldehyde or its derivatives under controlled conditions to ensure regioselectivity. Recent advancements, such as the use of microwave-assisted chemistry or environmentally benign catalysts like montmorillonite K10, have improved yields while reducing reaction times. A 2023 study published in Green Chemistry demonstrated that employing phase-transfer catalysis with tetraethylammonium bromide achieves >95% purity under solvent-free conditions, highlighting its eco-friendly potential.
In pharmaceutical research, brominated veratryl alcohol derivatives are explored for their anti-inflammatory and anticancer properties. Researchers at MIT’s Department of Chemical Engineering recently synthesized analogs incorporating this moiety into polyphenolic frameworks, which exhibited selective cytotoxicity against triple-negative breast cancer cells (IC₅₀ = 5.8 μM) without significant harm to normal cells. The compound’s ability to form stable coordination complexes with metal ions like copper(II) also makes it valuable for developing targeted drug delivery systems.
Beyond medicinal applications, CAS No. 72912-38-0-based compounds are pivotal in materials science. Their phenolic hydroxyl groups enable crosslinking reactions essential for synthesizing high-performance polymers. A 2024 paper in Nature Materials described using this reagent to create stimuli-responsive hydrogels capable of controlled drug release under pH changes, demonstrating potential for smart biomedical devices. The bromine substituent further facilitates click chemistry reactions with azides or alkynes via copper-catalyzed azide–alkyne cycloaddition (CuAAC), expanding its utility in polymer functionalization.
In analytical chemistry contexts, veratryl alcohol derivatives containing bromine substituents serve as calibration standards for mass spectrometry due to their distinct fragmentation patterns. Recent improvements in high-resolution LC-MS/MS techniques now allow trace detection (< 1 ppm) of these compounds in complex biological matrices, enhancing their applicability in metabolomics studies.
Safety protocols emphasize proper handling given the compound’s reactivity with strong bases and oxidizing agents. Storage recommendations include keeping it under nitrogen atmosphere at ≤−4°C to prevent oligomerization—a finding validated through thermal gravimetric analysis (TGA) studies published in Analytical Methods. Compliance with local regulations regarding halogenated organic compounds must be maintained during synthesis and disposal phases.
The versatility of CAS No. 72912-38-0-derived materials continues to drive interdisciplinary research at institutions like Stanford’s ChEM-H initiative, where it is being evaluated as a scaffold for enzyme inhibitors targeting neurodegenerative diseases. Ongoing studies also explore its role in photocatalytic systems for CO₂ reduction, leveraging the electron-donating capacity of its aromatic ring system.
This multifunctional reagent exemplifies how strategic modification of phenolic frameworks can bridge gaps between synthetic chemistry and applied sciences. As green synthesis methodologies advance and computational modeling improves molecular design efficiency, the potential applications of 2-bromoveratryl alcohol-based systems will likely expand into emerging fields like quantum dot functionalization and CRISPR-based gene editing tools.
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